

Merestinib Treatment of Patient-Derived Organoid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Merestinib

Cat. No.: B612287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the cellular organization, genetic landscape, and to some extent, the microenvironment of the original patient tumor.[1][2][3][4][5] This makes them a powerful preclinical tool for translational research and personalized medicine, particularly in the context of evaluating novel therapeutic agents.[6] **Merestinib** (LY2801653) is an orally bioavailable, small-molecule kinase inhibitor with potent activity against the c-MET receptor tyrosine kinase.[7][8] Aberrant c-MET signaling is a known driver in various cancers, promoting tumor growth, survival, invasion, and metastasis.[1][7] **Merestinib** is a type-II ATP competitive inhibitor of c-MET and also targets other oncogenic kinases including AXL, ROS1, MERTK, and NTRK.[9] [10] This application note provides detailed protocols for utilizing patient-derived organoid cultures to assess the efficacy of **Merestinib**, from organoid establishment to functional and molecular readouts.

Data Presentation

Table 1: Merestinib Kinase Inhibitory Profile

Kinase Target	IC50 (nM)
c-MET (Ki)	2
DDR1	0.1
AXL	2
FLT3	7
MKNK1/2	7
DDR2	7
MERTK	10
MST1R	11
ROS1	23
TYRO3	28
PDGFRA	41
TEK	63

Data compiled from multiple sources.[\[10\]](#)[\[11\]](#)

Table 2: Representative Anti-proliferative Activity of Merestinib in 2D and 3D Cancer Models

Cell Line/Model	Cancer Type	Model Type	IC50 (nM)	Notes
MKN45	Gastric Adenocarcinoma	2D Cell Culture	~87% proliferation reduction at 100 nM	High phospho-c-Met expression
SNU-1	Gastric Adenocarcinoma	2D Cell Culture	~50% proliferation reduction at 100 nM	Low phospho-c-Met expression
H460	Non-Small Cell Lung	2D Cell Culture	35.2 ± 6.9	Inhibition of MET auto-phosphorylation
S114	-	2D Cell Culture	59.2	Inhibition of MET auto-phosphorylation
KM-12	Colorectal Carcinoma	2D Cell Culture	13-105	Anchorage-dependent proliferation
KM-12	Colorectal Carcinoma	3D Spheroids	45-206	Anchorage-independent proliferation
EL1989	Colorectal Carcinoma	PDX	Tumor regression at 24 mg/kg daily	Harbors TPM3-NTRK1 gene rearrangement

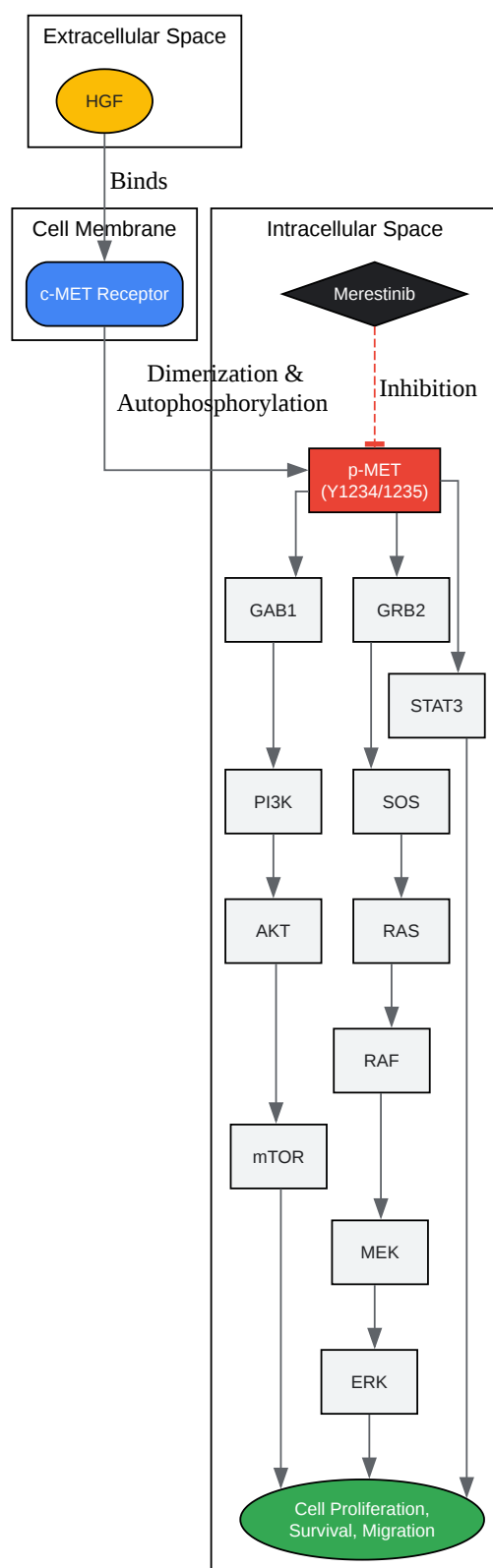
This table summarizes data from various preclinical models to provide an expected range of activity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Actual IC50 values in PDOs should be determined empirically.

Table 3: Expected Biomarker Modulation Following Merestinib Treatment

Biomarker	Expected Change in PDOs with Active c-MET Signaling	Method of Detection
p-MET (Y1234/1235)	Decrease	Western Blot, IF
p-AKT (S473)	Decrease	Western Blot, IF
p-ERK1/2 (T202/Y204)	Decrease	Western Blot, IF
Ki67	Decrease	IF
Cleaved Caspase-3	Increase	Western Blot, IF

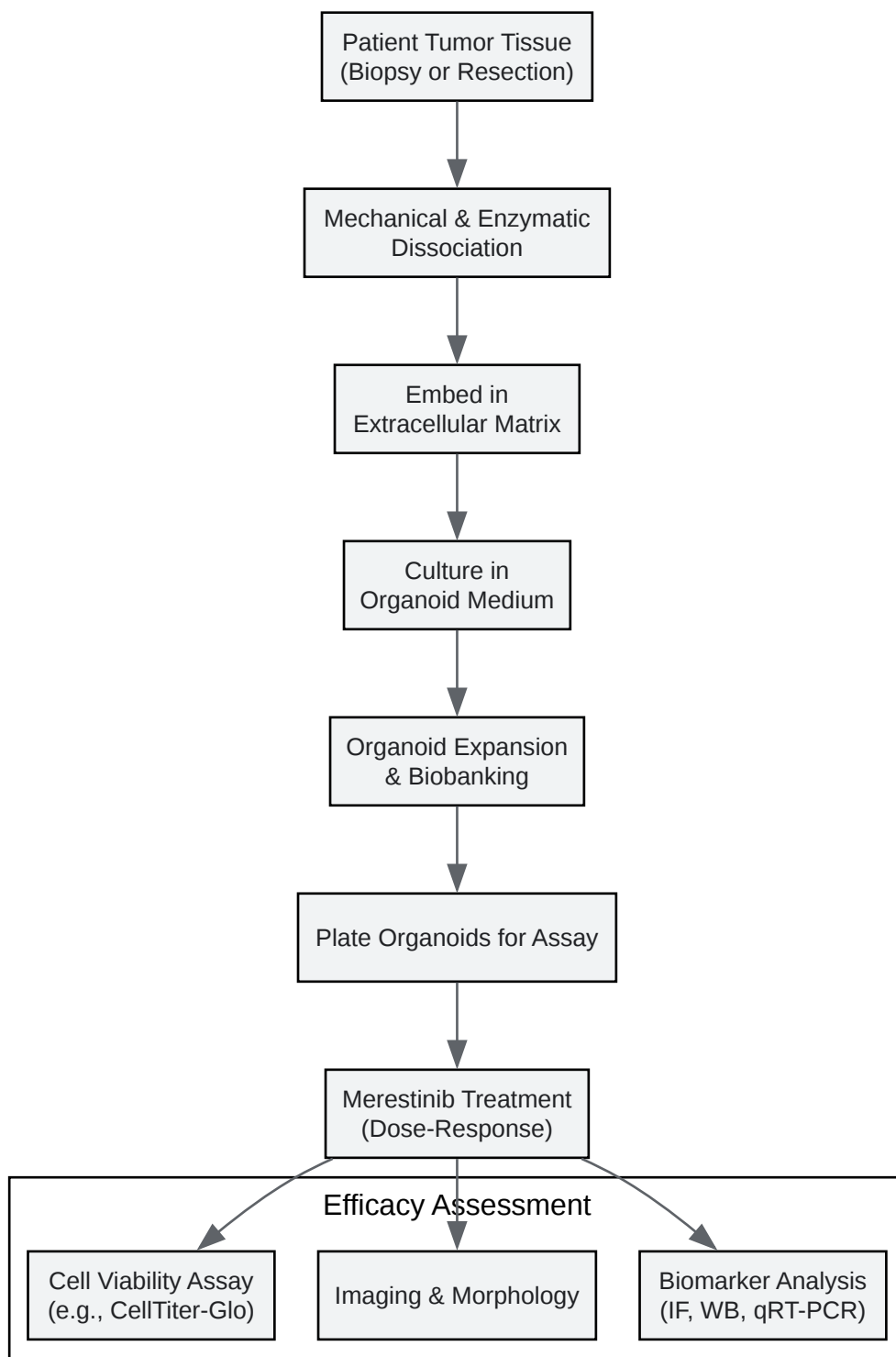
IF: Immunofluorescence. Based on demonstrated effects in other preclinical models.[\[12\]](#)[\[13\]](#)

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: c-MET signaling pathway and **Merestinib**'s point of inhibition.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Merestinib** treatment of PDOs.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol is a general guideline and may require optimization based on the tissue of origin.

1. Tissue Acquisition and Processing: a. Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing basal medium (e.g., DMEM/F-12) on ice.[5] b. Process the tissue within 24 hours.[5] c. Wash the tissue multiple times with cold PBS containing antibiotics. d. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish on ice. e. Transfer fragments to a tube containing a digestion cocktail (e.g., Collagenase/Hyaluronidase) and incubate at 37°C with agitation for 30-60 minutes.[5] f. Neutralize the enzyme with media containing FBS and filter the cell suspension through a 100 µm cell strainer. g. Centrifuge the cell suspension, discard the supernatant, and wash the pellet with basal medium.

2. Organoid Seeding and Culture: a. Resuspend the cell pellet in a cold liquid extracellular matrix (e.g., Matrigel or BME). b. Plate 40-50 µL domes of the cell-matrix mixture into pre-warmed multi-well plates. c. Polymerize the domes by incubating at 37°C for 20-30 minutes. d. Gently add pre-warmed, tissue-specific organoid growth medium. Media formulations vary but typically contain a basal medium supplemented with growth factors such as EGF, Noggin, R-spondin, FGFs, and inhibitors like A83-01 and Y-27632. e. Culture organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days. f. Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-embedding in a fresh matrix.

Protocol 2: Merestinib Treatment of PDOs

1. Organoid Plating for Drug Screening: a. Harvest mature organoids and break them into smaller, uniform fragments. b. Count the fragments and seed a defined number into a 96-well or 384-well plate suitable for the chosen viability assay.

2. **Merestinib** Preparation and Administration: a. Prepare a stock solution of **Merestinib** in DMSO (e.g., 10 mM). b. Create a serial dilution of **Merestinib** in organoid growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose. c. Remove the existing medium from the organoid-containing wells and replace it with the medium containing the

different concentrations of **Merestinib**. d. Incubate the plate for a predetermined duration (e.g., 72 to 120 hours) at 37°C.

Protocol 3: Assessing Drug Efficacy

A. Cell Viability Assay (ATP-Based, e.g., CellTiter-Glo® 3D): a. After the treatment period, equilibrate the plate to room temperature for 30 minutes. b. Add CellTiter-Glo® 3D reagent to each well, typically in a 1:1 ratio with the culture medium volume. c. Mix well by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. f. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

B. Immunofluorescence (IF) Staining of Whole-Mount Organoids: a. Gently remove the medium and wash organoids with PBS. b. Fix the organoids within the matrix using 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature. c. Wash 3x with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 20-30 minutes.^[14] e. Block with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween-20) for 1-2 hours. f. Incubate with primary antibodies (e.g., anti-p-MET, anti-Ki67, anti-cleaved Caspase-3) diluted in blocking buffer overnight at 4°C. g. Wash 3x with PBS-T (PBS with 0.1% Tween-20). h. Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.^[15] i. Wash 3x with PBS-T. j. Mount and image using a confocal microscope.

C. Western Blotting: a. Harvest organoids from the matrix using a cell recovery solution or by mechanical disruption in cold PBS. b. Lyse the organoid pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.^{[16][17][18][19][20]} c. Determine protein concentration using a BCA assay. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C. g. Wash and incubate with HRP-conjugated secondary antibodies. h. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Quantitative Real-Time PCR (qRT-PCR): a. Harvest organoids and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).^[20] b. Synthesize cDNA using a reverse

transcription kit. c. Perform qRT-PCR using target-specific primers (e.g., for c-MET, or downstream targets) and a SYBR Green or TaqMan-based master mix. d. Normalize expression levels to a housekeeping gene (e.g., GAPDH, B2M). e. Analyze relative gene expression changes using the $\Delta\Delta C_t$ method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. qeios.com [qeios.com]
- 8. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Inhibition of the HGF/c-Met Pathway by Merestinib Augments the Effects of Albumin-Bound Paclitaxel in Gastric Cancer | Insight: Indiana University Medical Student Research Journal [journals.indianapolis.iu.edu]
- 14. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]

- 15. stainsfile.com [stainsfile.com]
- 16. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 17. Harvesting Organoids for Biochemical Analysis Protocol | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- To cite this document: BenchChem. [Merestinib Treatment of Patient-Derived Organoid Cultures: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612287#merestinib-treatment-of-patient-derived-organoid-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com